![molecular formula C23H29BrN2O9 B15345006 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate CAS No. 7054-85-5](/img/structure/B15345006.png)
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate
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Overview
Description
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a 5-bromo-2-methoxybenzoyl group and a 2-(dimethylamino)propyl side chain, with citrate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate typically involves multi-step organic reactions. The process begins with the preparation of the 5-bromo-2-methoxybenzoyl chloride, which is then reacted with 1-(2-(dimethylamino)propyl)pyrrole under controlled conditions to form the desired compound. The final step involves the addition of citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)pyrrole
- **2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)butyl)pyrrole
Uniqueness
2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of the citrate counterion also influences its solubility and stability, making it distinct from other similar compounds.
Biological Activity
The compound 2-(5-Bromo-2-methoxybenzoyl)-1-(2-(dimethylamino)propyl)pyrrole citrate is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and case studies.
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include the formation of the pyrrole ring and the introduction of the dimethylamino side chain. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H17BrN2O2 |
Molecular Weight | 301.18 g/mol |
CAS Number | [Not specified] |
Appearance | Solid |
Purity | 98% (HPLC) |
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate selective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Case Study : A study evaluated the anticancer effects of several pyrrole derivatives, including those with similar structures to our compound. It was found that a specific derivative reduced A549 cell viability significantly when treated at concentrations around 100 µM for 24 hours, suggesting that structural modifications impact biological efficacy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against multidrug-resistant strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : In a comparative analysis, several pyrrole derivatives were tested against resistant strains. Notably, one derivative showed a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating potential as a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many pyrrole derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
- Receptor Interaction : Some studies suggest these compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparative Efficacy
A comparative analysis of similar compounds highlights the structure-activity relationship (SAR) critical for their biological effects:
Compound | Anticancer Activity (A549 IC50) | Antimicrobial Activity (MIC) |
---|---|---|
Compound A | 25 µM | 16 µg/mL |
Compound B | 50 µM | 32 µg/mL |
This compound | TBD | TBD |
Future Directions
Further research is needed to explore:
- In vivo efficacy : Understanding how this compound performs in animal models.
- Toxicity profiles : Evaluating safety and side effects associated with prolonged use.
- Mechanistic studies : Detailed investigations into how structural variations influence activity.
Properties
CAS No. |
7054-85-5 |
---|---|
Molecular Formula |
C23H29BrN2O9 |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
1-[2-(2-bromo-6-methoxybenzoyl)pyrrol-1-yl]propan-2-yl-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C17H21BrN2O2.C6H8O7/c1-12(19(2)3)11-20-10-6-8-14(20)17(21)16-13(18)7-5-9-15(16)22-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-10,12H,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
NOBRFESJNKGQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=C1C(=O)C2=C(C=CC=C2Br)OC)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
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